Methyl 3-amino-4-(aminomethyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-4-(aminomethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASCKTFGJNNFTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 3 Amino 4 Aminomethyl Benzoate
Retrosynthetic Analysis of Methyl 3-amino-4-(aminomethyl)benzoate
Retrosynthetic analysis is a powerful tool for devising synthetic routes by systematically breaking down a target molecule into simpler, commercially available starting materials. The analysis of this compound involves considering the disconnection of the ester and the two distinct amino functionalities.
Disconnection Strategies for Amine and Ester Functionalities
The most logical initial disconnections involve the functional groups attached to the aromatic ring. The methyl ester can be disconnected via a C-O bond, leading to the corresponding carboxylic acid, 3-amino-4-(aminomethyl)benzoic acid, and methanol (B129727). This disconnection is based on the well-established Fischer-Speier esterification reaction.
Further disconnection of the aromatic amine functionalities can be approached through Functional Group Interconversion (FGI). A common and reliable strategy for the synthesis of aromatic amines is the reduction of a nitro group. Therefore, the 3-amino group can be retrosynthetically converted to a 3-nitro group. This leads to the precursor 3-nitro-4-(aminomethyl)benzoic acid.
Strategic Approaches for Introducing the Aminomethyl Group
The introduction of the aminomethyl group at the C4 position can be envisioned through several retrosynthetic pathways. A robust and widely used method for installing an aminomethyl group is the reduction of a nitrile (cyano group). Thus, the aminomethyl group can be disconnected to a cyano group, leading to the key intermediate, 3-nitro-4-cyanobenzoic acid. This intermediate is an attractive synthetic target as the nitro and cyano groups can be chemoselectively reduced.
Alternatively, the aminomethyl group could be introduced via reductive amination of a corresponding aldehyde. This would involve the disconnection of the aminomethyl group to a formyl group, leading to 3-nitro-4-formylbenzoic acid as a precursor.
A summary of a plausible retrosynthetic pathway is presented below:
| Target Molecule | Retrosynthetic Disconnection | Precursor Molecule | Synthetic Reaction |
| This compound | C(O)-O Bond (Ester) | 3-Amino-4-(aminomethyl)benzoic acid | Esterification |
| 3-Amino-4-(aminomethyl)benzoic acid | C-N Bond (Amine via FGI) | 3-Nitro-4-(aminomethyl)benzoic acid | Nitro Reduction |
| 3-Nitro-4-(aminomethyl)benzoic acid | C-N Bond (Aminomethyl via FGI) | 3-Nitro-4-cyanobenzoic acid | Nitrile Reduction |
Contemporary Synthetic Routes to this compound
Based on the retrosynthetic analysis, several contemporary synthetic routes can be designed to achieve the target molecule. These routes focus on the regioselective introduction of the substituents and the chemoselective manipulation of the functional groups.
Regioselective Functionalization of the Benzene (B151609) Ring
The synthesis of the key intermediate, 3-nitro-4-cyanobenzoic acid, requires careful control of the regiochemistry. A plausible starting material is 4-chloro-3-nitrobenzoic acid. In this commercially available compound, the chlorine atom can be displaced by a cyanide group through a nucleophilic aromatic substitution reaction. The reaction is typically carried out using a cyanide source, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO or DMF at elevated temperatures. The strong electron-withdrawing effects of the nitro and carboxylic acid groups facilitate this substitution at the C4 position.
An alternative approach could start from 4-methyl-3-nitrobenzoic acid. The methyl group can be halogenated, for example, using N-bromosuccinimide (NBS) under radical initiation, to form 4-(bromomethyl)-3-nitrobenzoic acid. Subsequent reaction with a nitrogen nucleophile, such as ammonia (B1221849) or a protected amine equivalent, followed by oxidation of the benzylic position, could also lead to the desired substitution pattern, although this route is more complex.
Nitrogen-Atom-Directed Amination and Reduction Techniques
With the key intermediate, 3-nitro-4-cyanobenzoic acid, in hand, the next critical step is the selective reduction of the nitro and cyano groups. The simultaneous reduction of both groups to the corresponding amines can be challenging due to the potential for over-reduction or side reactions.
A common strategy is the catalytic hydrogenation of the nitro group in the presence of the nitrile. This can often be achieved with high chemoselectivity using catalysts like palladium on carbon (Pd/C) under controlled conditions. The nitro group is generally more susceptible to reduction than the nitrile group. This would yield 3-amino-4-cyanobenzoic acid. Subsequent reduction of the nitrile group to the aminomethyl group can then be carried out using stronger reducing agents like lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation under more forcing conditions, for instance, using Raney nickel or a rhodium catalyst.
Alternatively, a one-pot reduction of both functionalities can be attempted. Catalytic hydrogenation using specific catalysts and conditions, such as a platinum oxide catalyst under acidic conditions, has been shown to reduce both nitroarenes and nitriles. However, careful optimization would be required to achieve a high yield of the desired diamino acid.
Another modern approach involves directed C-H amination. While not directly applicable to the synthesis of the 3-amino group in this specific substitution pattern due to directing group effects, it represents a powerful tool for the regioselective introduction of amino groups in other contexts.
The following table summarizes potential reduction strategies:
| Starting Material | Reagents and Conditions | Product | Selectivity |
| 3-Nitro-4-cyanobenzoic acid | H₂, Pd/C, Ethanol | 3-Amino-4-cyanobenzoic acid | Selective reduction of the nitro group |
| 3-Amino-4-cyanobenzoic acid | 1. LiAlH₄, THF; 2. H₂O | 3-Amino-4-(aminomethyl)benzoic acid | Reduction of the nitrile group |
| 3-Nitro-4-cyanobenzoic acid | H₂, PtO₂, Acetic Acid | 3-Amino-4-(aminomethyl)benzoic acid | Reduction of both nitro and nitrile groups |
Esterification Methods for Carboxylic Acid Precursors
The final step in the synthesis is the esterification of the carboxylic acid group of 3-amino-4-(aminomethyl)benzoic acid to form the methyl ester. The presence of two free amino groups requires careful selection of the esterification method to avoid undesired side reactions, such as N-acylation.
The Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), is a common and effective method. chemicalbook.com The amino groups are protonated under these acidic conditions, which deactivates them towards acylation and also increases the solubility of the amino acid in the alcohol.
Alternatively, milder esterification methods can be employed. For instance, the use of diazomethane (B1218177) provides a rapid and clean conversion of carboxylic acids to their methyl esters, but it is a toxic and explosive reagent, limiting its use to small-scale syntheses. Another mild method involves the use of methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent. However, this method carries the risk of N-methylation of the amino groups.
A particularly useful method for the esterification of amino acids involves the use of thionyl chloride in methanol. chemicalbook.com This reagent converts the carboxylic acid to the acyl chloride in situ, which then rapidly reacts with methanol. The generated HCl acts as a catalyst and also protonates the amino groups.
Orthogonal Protection and Deprotection Strategies for Amine and Carboxyl Groups
In the multistep synthesis of complex molecules like this compound, which contains three distinct functional groups (an aromatic amine, a primary aminomethyl group, and a methyl ester), the strategic use of protecting groups is paramount. Orthogonal protection is a sophisticated strategy that employs different classes of protecting groups for various functional groups within the same molecule. nih.gov This approach allows for the selective removal of one protecting group under specific reaction conditions without affecting the others, enabling precise chemical modifications at different stages of the synthesis. nih.govbham.ac.ukvaia.com
The selection of an orthogonal protection scheme for this compound would involve choosing compatible protecting groups for the two amine functionalities and the carboxyl group. The key is that the deprotection conditions for each group are mutually exclusive. nih.gov For instance, one amine could be protected with an acid-labile group like tert-butoxycarbonyl (Boc), the other with a group removable by hydrogenolysis such as carboxybenzyl (Cbz), and the methyl ester could be saponified under basic conditions if needed. masterorganicchemistry.comyoutube.com
Common protecting groups that can be employed in an orthogonal strategy for a molecule with both amine and carboxyl functionalities are detailed below. masterorganicchemistry.comorganic-chemistry.org The choice depends on the planned reaction sequence and the stability required for each step. bham.ac.uk For example, the fluorenylmethoxycarbonyl (Fmoc) group is base-labile, offering another layer of orthogonality to the acid-labile Boc and hydrogenation-labile Cbz groups. masterorganicchemistry.com
Table 1: Orthogonal Protecting Groups for Amine and Carboxyl Functions
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal To |
|---|---|---|---|---|
| Amine (-NH₂) | tert-butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) masterorganicchemistry.comorganic-chemistry.org | Cbz, Fmoc, Benzyl Ester |
| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com | Boc, Fmoc, t-Butyl Ester | |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) masterorganicchemistry.com | Boc, Cbz, Benzyl/t-Butyl Ester | |
| Carboxylic Acid (-COOH) | Benzyl Ester | Bn | Catalytic Hydrogenation (H₂, Pd/C) youtube.com | Boc, Fmoc |
| tert-Butyl Ester | tBu | Strong Acid (e.g., TFA, HCl) youtube.com | Cbz, Fmoc |
This strategy ensures that the deprotection of one functional group can be achieved with high selectivity, which is critical for minimizing side reactions and simplifying purification processes in complex synthetic routes. bham.ac.uk
Catalytic Synthetic Pathways for Aminomethyl Group Formation
The introduction of the aminomethyl group onto the benzene ring is a key transformation in the synthesis of this compound. Modern synthetic chemistry offers several catalytic pathways to achieve this efficiently.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis provides powerful and atom-economical methods for forming carbon-nitrogen and carbon-carbon bonds. utexas.edu In the context of synthesizing the target compound, these methods can be used to introduce the aminomethyl moiety directly. For instance, palladium-catalyzed reactions can be employed to couple an aminomethyl precursor with an appropriately functionalized aromatic ring. nih.govbohrium.com
One potential strategy involves the coupling of an organometallic reagent with an electrophilic amine source or vice versa. More advanced methods focus on the direct C-H functionalization, which avoids the need for pre-functionalized starting materials. rsc.org Transition metals like palladium, rhodium, and nickel are often used to catalyze such transformations. researchgate.netacs.org A palladium-aminomethyl complex, for example, can be prepared and used to incorporate electron-rich amine building blocks through C-C bond construction rather than direct C-N formation, overcoming the common issue of catalyst poisoning by amine substrates. nih.govbohrium.com These reactions often feature high functional group tolerance and can be performed under mild conditions. researchgate.net
Table 2: Examples of Transition Metal-Catalyzed Aminomethylation Strategies
| Catalyst System | Reaction Type | Key Features |
|---|---|---|
| Palladium (Pd) complexes | Heck-type Aminomethylation | High atom economy; reaction of alkenes with aminomethyl precursors. nih.gov |
| Rhodium (Rh) / Silver (Ag) | C-H Aminomethylation | Direct functionalization of C-H bonds, avoiding pre-functionalization. researchgate.net |
| Nickel (Ni) complexes | Decarbonylative Aminomethylation | Utilizes α-amino acid thioesters as precursors for the aminomethyl group. acs.org |
| Copper (Cu) complexes | Three-component Carboamination | Coupling of olefins, amines, and alkylboronic acids to form benzylic amines. utexas.edu |
Reductive Amination Protocols for Aldehyde Intermediates
Reductive amination is a widely used and robust method for forming amines from carbonyl compounds. wikipedia.org This process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. mdpi.com For the synthesis of this compound, a precursor such as methyl 3-amino-4-formylbenzoate would be required.
Table 3: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Weakly acidic (pH 5-6), Methanol | Mild, selective for imines over carbonyls. wikipedia.org | Highly toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Non-polar solvents (e.g., DCE, THF) | Mild, non-toxic, effective for a wide range of substrates. wikipedia.org | Moisture sensitive. |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | H₂ gas (from atmospheric to high pressure), various solvents. mdpi.com | Clean (water is the only byproduct), scalable. mdpi.com | Requires specialized pressure equipment; may reduce other functional groups. |
| Hantzsch Ester / Ammonium (B1175870) Formate | Catalyst-free, mild conditions. rsc.org | Avoids metal catalysts and harsh reagents. rsc.org | May have limited substrate scope. |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jk-sci.comrsc.org Applying these principles to the synthesis of this compound involves developing routes that are more efficient, safer, and environmentally benign. rsc.org
Solvent-Free or Low-Environmental-Impact Reaction Conditions
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. cmu.edu Solvent-free, or solid-state, reactions offer significant advantages, including reduced pollution, lower costs, and operational simplicity. cmu.edu For instance, esterification reactions can be carried out using heterogeneous catalysts without any solvent, simplifying product isolation and catalyst recycling. organic-chemistry.org Similarly, some multicomponent reactions for the synthesis of complex nitrogen-containing compounds can be performed efficiently under solvent-free conditions, often with the aid of microwave irradiation or grinding. science.gov
When a solvent is necessary, the use of environmentally benign alternatives is preferred. Water is an ideal green solvent, and catalytic esterifications have been developed that proceed efficiently in aqueous media. organic-chemistry.org Ethanol, which can be derived from renewable resources, is another low-impact solvent suitable for reactions like molybdenum-catalyzed allylic amination. researchgate.net Biocatalysis, using enzymes like lipases, can also enable the synthesis of esters under solvent-free conditions with high specificity and mild operating conditions. nih.gov
Atom Economy and Reaction Efficiency Considerations
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.comnumberanalytics.com A reaction with 100% atom economy incorporates all reactant atoms into the final product, generating no waste byproducts. scranton.edunih.gov Addition and rearrangement reactions are inherently atom-economical. scranton.edunih.gov
Table 4: Hypothetical Atom Economy Comparison for C-N Bond Formation
| Synthetic Strategy | General Reaction | Byproducts | Atom Economy | Green Chemistry Assessment |
|---|---|---|---|---|
| Direct C-H Amination (Catalytic) | Ar-H + H-NR₂ → Ar-NR₂ + H₂ | H₂ | High | Highly desirable; minimizes steps and waste. rsc.org |
| Reductive Amination | Ar-CHO + H₃N + H₂ → Ar-CH₂NH₂ + H₂O | H₂O | High | Efficient, with water as the main byproduct. wikipedia.org |
| Classical SN2 Reaction | Ar-CH₂Br + NH₃ → Ar-CH₂NH₂ + HBr | HBr | Moderate | Generates a stoichiometric salt byproduct. |
| Gabriel Synthesis | Phthalimide-K + R-Br → Phthalimide-R → R-NH₂ + Phthalic acid derivative | Phthalic acid derivative, KBr | Low | Generates significant stoichiometric waste from the protecting/activating group. rsc.org |
By prioritizing catalytic methods, minimizing the use of protecting groups, and choosing reactions with high atom economy, the synthesis of this compound can be made significantly more sustainable and efficient. numberanalytics.comnumberanalytics.com
Sustainable Catalytic Systems for Production
The development of sustainable catalytic systems for the synthesis of complex organic molecules like this compound is a focal point of contemporary chemical research. The principles of green chemistry, which emphasize waste reduction, the use of less hazardous materials, and energy efficiency, are increasingly guiding the design of synthetic routes. For the production of this compound, sustainable catalytic approaches primarily target the selective reduction of precursor functional groups, such as nitro and cyano groups, to the required amino and aminomethyl moieties.
A key strategy in the sustainable synthesis of this compound involves the catalytic hydrogenation of a suitable precursor, for instance, methyl 3-nitro-4-cyanobenzoate. This process, while effective, presents challenges in terms of catalyst selection, reaction conditions, and catalyst reusability to ensure both high efficiency and environmental compatibility.
Heterogeneous Catalysis in Green Solvents
Heterogeneous catalysts are advantageous for sustainable processes due to their ease of separation from the reaction mixture, which allows for catalyst recycling and minimizes product contamination. For the reduction of aromatic nitro and cyano groups, catalysts based on palladium (Pd), platinum (Pt), and nickel (Ni) are commonly employed.
Recent research has focused on immobilizing these catalytic metals on solid supports to enhance their stability and recyclability. Supports such as activated carbon, alumina (B75360) (Al₂O₃), and silica (B1680970) (SiO₂) provide a high surface area for the catalyst, improving its activity. The choice of solvent is also critical for a sustainable process. Traditional volatile organic compounds (VOCs) are being replaced by greener alternatives like water, ethanol, or supercritical fluids, which reduce the environmental impact of the synthesis.
For example, the hydrogenation of a related compound, methyl 4-methyl-3-nitrobenzoate, has been successfully achieved using Raney Ni as a catalyst in methanol. chemicalbook.com Similarly, 5% Palladium on carbon (Pd/C) has been used for the hydrogenation of 3-methyl-4-nitrobenzoic acid in methanol, resulting in a high yield of the corresponding amino compound. chemicalbook.com These examples highlight the potential for applying similar catalytic systems to the synthesis of this compound.
Table 1: Comparison of Heterogeneous Catalytic Systems for Reduction Reactions Relevant to this compound Synthesis
| Catalyst | Support | Green Solvent | Key Advantages | Potential for Application |
| Raney Ni | - | Methanol/Ethanol | Cost-effective, high activity | Applicable for nitro group reduction chemicalbook.com |
| Pd/C | Activated Carbon | Methanol/Water | High selectivity, mild reaction conditions | Effective for both nitro and cyano group reduction chemicalbook.com |
| PtO₂ (Adam's catalyst) | - | Acetic Acid/Ethanol | Effective for a wide range of reductions | Can be used for the reduction of both nitro and nitrile functionalities |
| Rh/Al₂O₃ | Alumina | Water | High activity under mild conditions | Potentially useful for selective hydrogenations |
Homogeneous Catalysis and Catalyst Recovery
Homogeneous catalysts, while often exhibiting higher activity and selectivity, present challenges in terms of separation and recycling. To address this, research is ongoing into the development of recyclable homogeneous catalytic systems. One approach is the use of phase-separable catalysts, such as those soluble in an aqueous phase, allowing for easy separation from the organic product phase.
Another strategy involves the use of catalysts that can be precipitated and recovered at the end of the reaction by changing the temperature or solvent polarity. For the synthesis of aminobenzoate derivatives, transition metal complexes of rhodium and ruthenium have shown promise in homogeneous catalytic hydrogenations. While not yet specifically reported for this compound, these systems offer potential for future development.
Biocatalysis and Enzymatic Systems
Biocatalysis represents a frontier in sustainable chemical synthesis. Enzymes operate under mild conditions of temperature and pH, often in aqueous media, and exhibit high chemo-, regio-, and enantioselectivity. The use of enzymes such as nitroreductases could offer a highly sustainable route to the amino group in this compound.
While the specific application of biocatalysis to this compound is not yet extensively documented, the broader field of enzymatic reductions is rapidly advancing. The immobilization of enzymes on solid supports is a key area of development, aiming to enhance their stability and reusability, making them more viable for industrial-scale production. researchgate.net
Table 2: Emerging Sustainable Catalytic Technologies
| Catalytic System | Description | Advantages for Sustainable Production |
| Nanocatalysts | Catalytic nanoparticles with high surface-area-to-volume ratio. | Enhanced reactivity, potential for magnetic recovery and recycling. researchgate.net |
| Photocatalysis | Use of light to drive chemical reactions with a semiconductor catalyst. | Utilizes a renewable energy source, operates at ambient temperature. |
| Flow Chemistry | Continuous reaction in a tube or pipe reactor. | Improved safety, better heat and mass transfer, potential for catalyst immobilization and continuous recycling. |
Chemical Reactivity and Derivatization of Methyl 3 Amino 4 Aminomethyl Benzoate
Reactivity Profiles of the Amine Functionalities
The two amine groups on the molecule exhibit distinct reactivity profiles. The benzylic, primary aliphatic amine (-CH₂NH₂) at position 4 is significantly more nucleophilic and basic than the aromatic amine (-NH₂) at position 3. This difference allows for selective reactions, where the aliphatic amine can be targeted preferentially under controlled conditions.
Nucleophilic acyl substitution is a characteristic reaction of the amine groups, where they act as nucleophiles attacking an acyl carbon. masterorganicchemistry.com This reaction proceeds via an addition-elimination mechanism, forming a tetrahedral intermediate which then collapses to expel a leaving group, resulting in the formation of a new acyl derivative. masterorganicchemistry.comlibretexts.org
Due to its greater nucleophilicity, the aliphatic amine of Methyl 3-amino-4-(aminomethyl)benzoate will react more readily with acylating agents such as acid chlorides and anhydrides. This selective acylation can be used to introduce a variety of functional groups onto the aminomethyl side chain while leaving the aromatic amine untouched, provided the reaction conditions are carefully managed.
| Acylating Agent | Reaction Conditions | Major Product | Reaction Type |
|---|---|---|---|
| Acetyl Chloride (CH₃COCl) | Aprotic solvent, mild base (e.g., triethylamine) | Methyl 3-amino-4-(acetamidomethyl)benzoate | Acetylation |
| Acetic Anhydride ((CH₃CO)₂O) | Pyridine or other non-nucleophilic base | Methyl 3-amino-4-(acetamidomethyl)benzoate | Acetylation |
| Benzoyl Chloride (C₆H₅COCl) | Schotten-Baumann conditions (e.g., NaOH/H₂O, CH₂Cl₂) | Methyl 3-amino-4-(benzamidomethyl)benzoate | Benzoylation |
The formation of an amide bond is a cornerstone of organic and medicinal chemistry. nih.govmdpi.com For this compound, this typically involves reacting the more nucleophilic aliphatic amine with a carboxylic acid. Since carboxylic acids are not reactive enough on their own, the reaction requires the use of coupling agents to activate the carboxylic acid, making it more susceptible to nucleophilic attack.
Common strategies involve the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to form an active ester intermediate. This intermediate then readily reacts with the aliphatic amine to form the stable amide bond.
| Carboxylic Acid | Coupling Reagents | Solvent | Resulting Amide Product |
|---|---|---|---|
| Propanoic Acid | EDC, HOBt | Dimethylformamide (DMF) or Dichloromethane (DCM) | Methyl 3-amino-4-(propanamidomethyl)benzoate |
| Benzoic Acid | DCC, DMAP (cat.) | Dichloromethane (DCM) | Methyl 3-amino-4-(benzamidomethyl)benzoate |
| N-Boc-glycine | HATU, DIPEA | Dimethylformamide (DMF) | Methyl 3-amino-4-((2-((tert-butoxycarbonyl)amino)acetamido)methyl)benzoate |
The amine functionalities can undergo N-alkylation and N-arylation to form secondary and tertiary amines. In these reactions, the aliphatic amine's higher nucleophilicity again dictates its preferential reaction over the aromatic amine.
N-Alkylation is typically achieved by reacting the amine with an alkyl halide. The reaction proceeds via an Sₙ2 mechanism. It can be challenging to control the degree of alkylation, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to potential over-alkylation. Reductive amination, using an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), is an alternative method that provides better control for mono-alkylation.
N-Arylation reactions, such as the Buchwald-Hartwig amination, allow for the formation of a nitrogen-aryl bond. researchgate.net This palladium-catalyzed cross-coupling reaction typically involves an aryl halide or triflate and requires a suitable phosphine (B1218219) ligand and a base. These mild conditions can be applied to selectively arylate the aliphatic amine of this compound. researchgate.net
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. grabmyessay.com The regiochemical outcome of EAS on this compound is complex due to the competing directing effects of the three substituents.
-NH₂ (at C3): A strongly activating, ortho, para-director.
-CH₂NH₂ (at C4): An activating, ortho, para-director.
-COOCH₃ (at C1): A deactivating, meta-director.
The powerful activating effect of the amino groups dominates, directing incoming electrophiles primarily to the positions ortho and para to them. The most activated positions on the ring are C2 and C6 (both ortho to the C3-amino group) and C5 (ortho to the C4-aminomethyl group and meta to the C3-amino group).
However, many EAS reactions (e.g., nitration, sulfonation) are performed under strong acidic conditions. libretexts.org In such an environment, the basic amine groups will be protonated to form ammonium (B1175870) (-NH₃⁺) and aminomethylium (-CH₂NH₃⁺) ions. These protonated groups are strongly deactivating and meta-directing. This completely alters the reactivity of the ring, making substitution much more difficult and redirecting the electrophile to the positions meta to both the ester and the newly formed deactivating groups.
| Reaction | Conditions | Directing Influence | Predicted Major Product(s) |
|---|---|---|---|
| Bromination | Br₂/FeBr₃ (Lewis acid) | -NH₂ and -CH₂NH₂ are activating, o,p-directing | Substitution at C2, C6, or C5 |
| Nitration | HNO₃/H₂SO₄ (Strong acid) | -NH₃⁺ and -CH₂NH₃⁺ are deactivating, m-directing | Substitution at C5 (meta to -COOCH₃ and -NH₃⁺) |
Transformations Involving the Methyl Ester Group
The methyl ester functionality is another key reactive site in the molecule, primarily susceptible to nucleophilic attack at the carbonyl carbon.
Ester hydrolysis is a fundamental transformation that converts the methyl ester into the corresponding carboxylic acid, 3-amino-4-(aminomethyl)benzoic acid. This reaction can be carried out under either acidic or basic conditions. oieau.frpsu.edu
Base-Catalyzed Hydrolysis (Saponification): This process involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. chemspider.com The reaction is effectively irreversible as the final product is the carboxylate salt, which is deprotonated and thus unreactive towards the alcohol byproduct. Subsequent acidification is required to protonate the carboxylate and yield the final carboxylic acid.
Acid-Catalyzed Hydrolysis: This is a reversible reaction requiring a strong acid catalyst (e.g., H₂SO₄) and an excess of water to drive the equilibrium towards the products. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.
| Condition | Reagents | Mechanism | Intermediate Product | Final Product |
|---|---|---|---|---|
| Basic (Saponification) | 1. NaOH (aq), Heat 2. H₃O⁺ | Irreversible nucleophilic acyl substitution | Sodium 3-amino-4-(aminomethyl)benzoate | 3-amino-4-(aminomethyl)benzoic acid |
| Acidic | H₂O, H₂SO₄ (cat.), Heat | Reversible nucleophilic acyl substitution | N/A (equilibrium process) | 3-amino-4-(aminomethyl)benzoic acid |
Transesterification Reactions
The methyl ester functionality of this compound is susceptible to transesterification, a process that exchanges the methoxy (B1213986) group for a different alkoxy group. This reaction is typically catalyzed by either acids or bases.
Under acidic conditions, protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by an alcohol. Common acid catalysts include sulfuric acid and p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it to completion, a large excess of the new alcohol is often used, or the methanol (B129727) by-product is removed.
Base-catalyzed transesterification, often employing alkoxides such as sodium ethoxide, is also a viable route. The reaction proceeds through a nucleophilic acyl substitution mechanism. The choice of base is crucial to avoid competing reactions, such as hydrolysis or amidation.
More contemporary and milder methods for transesterification could also be applied. For instance, the use of catalysts like sodium bis(ethylenedioxy)borate has been shown to be effective for the transesterification of various aromatic esters under mild conditions. asianpubs.org Additionally, certain alkali metal salts have been demonstrated to catalyze the transesterification of aryl esters. rsc.org
The presence of the two amino groups in this compound could potentially interfere with the reaction, especially under acidic conditions where they would be protonated, or by acting as competing nucleophiles. Therefore, protection of the amino groups might be necessary to achieve clean transesterification.
Table 1: Predicted Outcomes of Transesterification of this compound
| Catalyst | Alcohol (R-OH) | Predicted Product | Potential Side Reactions |
| H₂SO₄ (catalytic) | Ethanol (excess) | Ethyl 3-amino-4-(aminomethyl)benzoate | N-acylation, limited reactivity due to amine protonation |
| NaOEt (stoichiometric) | Ethanol (solvent) | Ethyl 3-amino-4-(aminomethyl)benzoate | Hydrolysis if water is present |
| Sodium bis(ethylenedioxy)borate | Benzyl alcohol | Benzyl 3-amino-4-(aminomethyl)benzoate | Minimal side reactions expected under mild conditions |
Reduction to Alcohol or Aldehyde Functionalities
The methyl ester group of this compound can be reduced to a primary alcohol, (3-amino-4-(aminomethyl)phenyl)methanol. The reduction to the aldehyde, 3-amino-4-(aminomethyl)benzaldehyde, is also conceivable but generally more challenging to achieve selectively from an ester.
Strong reducing agents are typically required for the reduction of esters. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing esters to primary alcohols. doubtnut.com The reaction is usually carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Given the presence of two acidic protons on the amino groups, an excess of LiAlH₄ would be required to account for the hydride consumed in deprotonating the amines.
Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not effective for the reduction of esters under standard conditions. doubtnut.com However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems. For example, NaBH₄ in combination with methanol at reflux has been used to reduce some benzoates to their corresponding alcohols. thieme-connect.comsciencemadness.org The chemoselectivity of this method in the presence of two different amino groups would need to be experimentally determined. Other methods to enhance the reducing power of NaBH₄ include the use of Lewis acids like aluminum chloride or lithium chloride. researchgate.net
The selective reduction of the ester to an aldehyde is a more delicate transformation. Reagents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures are often employed for the partial reduction of esters to aldehydes. Careful control of stoichiometry and reaction temperature would be critical to prevent over-reduction to the alcohol.
Table 2: Predicted Reagents for the Reduction of this compound
| Reagent | Product | Typical Conditions | Notes |
| LiAlH₄ | (3-amino-4-(aminomethyl)phenyl)methanol | Anhydrous THF, 0 °C to reflux | Excess reagent needed due to acidic N-H protons. |
| NaBH₄ / MeOH | (3-amino-4-(aminomethyl)phenyl)methanol | Refluxing THF/MeOH | May require forcing conditions. thieme-connect.comsciencemadness.org |
| DIBAL-H | 3-amino-4-(aminomethyl)benzaldehyde | Anhydrous toluene (B28343), -78 °C | Requires careful control of stoichiometry and temperature. |
Tandem Reactions and Cascade Processes Utilizing this compound
The unique arrangement of two distinct amino groups and an ester functionality on the aromatic ring makes this compound an interesting candidate for tandem or cascade reactions to build molecular complexity in a single pot. Such reactions often lead to the formation of heterocyclic systems.
For example, the aromatic amine and the benzylic amine could react sequentially with a suitable dielectrophile to form a macrocyclic structure. Alternatively, a reaction could be initiated at one of the amino groups, followed by an intramolecular cyclization involving the other amine or the ester group.
Drawing parallels from the literature, aromatic diamines are known to participate in cascade reactions to form various fused heterocyclic compounds. For instance, the reaction of 2-aminobenzaldehydes with primary amines can lead to the formation of complex ring-fused aminals. nih.gov While our subject molecule is not an aldehyde, it could potentially be a precursor to one.
Furthermore, tandem reactions involving the in-situ generation of reactive intermediates from aromatic amines are well-documented. researchgate.net It is plausible that this compound could undergo a sequence of reactions, for example, an initial intermolecular reaction at the more nucleophilic benzylic amine, followed by an intramolecular cyclization involving the aromatic amine onto the ester carbonyl, perhaps after its activation.
Stereochemical Considerations in Derivatization
The derivatization of the prochiral benzylic aminomethyl group or the aromatic amino group of this compound opens avenues for the synthesis of chiral molecules.
Formation of Chiral Derivatives
Chiral derivatives can be synthesized by reacting one or both of the amino groups with a chiral reagent. For instance, acylation with a chiral carboxylic acid or its derivative would lead to the formation of diastereomeric amides. Similarly, reaction with a chiral aldehyde or ketone would produce diastereomeric imines or enamines, which could be further transformed.
The synthesis of optically active amines is a significant area of research, and biocatalytic methods have emerged as powerful tools. nih.gov Engineered enzymes could potentially be used for the enantioselective acylation or alkylation of one of the amino groups of this compound.
Diastereoselective and Enantioselective Transformations
Once a chiral center is introduced into the molecule, subsequent reactions on other parts of the molecule can proceed with diastereoselectivity. For example, if a chiral auxiliary is attached to one of the amino groups, subsequent reactions at the other amino group or the ester could be influenced by the existing stereocenter, leading to a preference for one diastereomer over the other.
Enantioselective transformations of the prochiral benzylic amine are also a key possibility. Asymmetric hydrogenation of an imine formed from the benzylic amine and a suitable carbonyl compound, using a chiral catalyst, could establish a stereocenter with high enantiomeric excess. The field of asymmetric hydrogenation of aromatic amines has also seen significant progress, providing a direct route to chiral exocyclic amines. dicp.ac.cn
Furthermore, enantioselective metal-catalyzed reactions are known for the functionalization of anilines and benzylamines. For instance, enantioselective hydroformylation of aniline (B41778) derivatives has been reported. nih.gov It is conceivable that similar catalytic systems could be adapted for the enantioselective derivatization of this compound.
Table 3: Potential Chiral Derivatizations and Stereoselective Transformations
| Reaction Type | Reagent/Catalyst | Potential Chiral Product | Stereochemical Outcome |
| Acylation | (R)-Mosher's acid chloride | Diastereomeric amides | Formation of diastereomers, separable by chromatography. |
| Reductive Amination | Chiral auxiliary followed by reduction | Chiral secondary amine | Diastereoselective reduction controlled by the auxiliary. |
| Asymmetric Hydrogenation | Imine formation then H₂, Chiral Ir or Rh catalyst | Enantiomerically enriched secondary amine | High enantioselectivity possible. dicp.ac.cn |
| Biocatalysis | Transaminase | Enantiomerically pure amine | Potential for high enantiomeric excess. nih.gov |
Advanced Structural Elucidation and Stereochemistry of Methyl 3 Amino 4 Aminomethyl Benzoate
X-ray Crystallography of Methyl 3-amino-4-(aminomethyl)benzoate and its Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the compound's structure, including bond lengths, bond angles, and the conformation of its substituent groups.
Crystal Structure Determination and Polymorphism Studies
A crystal structure determination for this compound would first involve growing single crystals of high quality. These crystals would then be analyzed using an X-ray diffractometer to obtain a diffraction pattern, which is then used to solve the crystal structure.
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study, particularly in materials science. Different polymorphs can exhibit distinct physical properties. A polymorphism study would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids to identify any different crystalline forms.
No published crystal structure or polymorphism studies for this compound are currently available.
Hydrogen Bonding Networks and Supramolecular Assembly in Solid State
The presence of two primary amine groups (-NH2) and a carbonyl group (C=O) makes this compound an excellent candidate for forming extensive hydrogen bonding networks. An X-ray diffraction study would precisely map these interactions, revealing how individual molecules assemble into larger, ordered supramolecular structures in the solid state. Understanding these networks is key to predicting and controlling the material's properties. The formation of intermolecular hydrogen bonds is a crucial factor in the self-assembly of many organic molecules. mdpi.com
Detailed analysis of the hydrogen bonding network and supramolecular assembly requires crystallographic data, which is not available for this specific compound.
Advanced Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution and in the solid state. While basic 1D NMR (¹H and ¹³C) can confirm the presence of functional groups, advanced techniques are required for a complete structural assignment.
2D NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity of atoms within the molecule. These techniques reveal which protons are coupled to each other and which protons are attached to which carbons, allowing for unambiguous assignment of all signals in the NMR spectra. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of atoms, offering insights into the molecule's preferred conformation in solution.
While general principles of NMR for aromatic amines are well-established, specific 2D NMR data for this compound has not been published. cdnsciencepub.comlibretexts.org
Solid-State NMR for Polymorphic Forms
Solid-State NMR (ssNMR) is an essential technique for characterizing solid materials, especially for studying polymorphism. wustl.edu Because different crystal polymorphs have distinct local environments for the atoms, they will produce different ssNMR spectra. This allows for the identification and characterization of different polymorphic forms, even in a mixed powder sample. ssNMR is also highly sensitive to dynamics and disorder within the crystal lattice. wustl.edu
No solid-state NMR studies have been reported for this compound.
High-Resolution Mass Spectrometry for Isotopic Labeling Studies
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, which can be used to determine its elemental formula. Isotopic labeling studies involve synthesizing the molecule with one or more atoms replaced by a heavier isotope (e.g., ¹³C, ¹⁵N, or ²H). Analyzing these labeled compounds with HRMS is a powerful method for tracking metabolic pathways, elucidating reaction mechanisms, and distinguishing between isomers. acs.orgnih.gov For a compound like this compound, labeling the distinct nitrogen atoms could help differentiate them and study their respective chemical behaviors.
There are no published high-resolution mass spectrometry studies involving isotopic labeling for this specific compound.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Isomers
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying the functional groups within a molecule. These techniques probe the vibrational modes of molecular bonds, with each functional group exhibiting characteristic absorption (IR) or scattering (Raman) frequencies. For this compound, the spectra are expected to show distinct peaks corresponding to its primary aromatic amine, primary aliphatic amine, methyl ester, and substituted aromatic ring moieties.
While specific experimental spectra for this compound are not widely published, a detailed analysis can be constructed based on established group frequencies from similar molecules, such as aminobenzoic acids and their esters. researchgate.netrsc.org The key vibrational modes anticipated for this molecule are detailed in the table below.
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Anticipated Wavenumber (cm⁻¹) | Spectrum (IR/Raman) |
|---|---|---|---|
| Aromatic Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3400-3500 | Strong IR |
| N-H Scissoring (Bend) | 1600-1650 | Strong IR | |
| Aliphatic Amine (-CH₂NH₂) | N-H Stretch | 3300-3400 | Medium IR |
| N-H Scissoring (Bend) | 1580-1640 | Medium IR | |
| Methyl Ester (-COOCH₃) | C=O Stretch | 1710-1730 | Very Strong IR |
| C-O Stretch | 1200-1300 | Strong IR | |
| Aromatic Ring (Benzene) | C=C Stretch | 1450-1600 | Medium-Strong IR & Raman |
| C-H Out-of-Plane Bend | 800-900 | Strong IR | |
| Aliphatic C-H (-CH₂- and -CH₃) | C-H Stretch | 2850-3000 | Medium-Strong IR & Raman |
Conformational Isomers:
Conformational isomers, or conformers, are stereoisomers that can be interconverted by rotation about single bonds. washington.eduyoutube.com For this compound, rotational freedom exists primarily around two key single bonds:
The bond between the aromatic ring and the aminomethyl group (C₄-CH₂NH₂).
The bond between the aromatic ring and the amino group (C₃-NH₂).
Rotation around these bonds can lead to different spatial arrangements of the amino and aminomethyl groups relative to the plane of the benzene (B151609) ring and the adjacent ester group. These different arrangements, known as rotamers, will exist in equilibrium. While these conformers cannot be separated at room temperature due to rapid interconversion, they possess distinct potential energies. washington.edu
The presence of these conformers could be detected through high-resolution vibrational spectroscopy, potentially under specialized conditions like supersonic jet-cooling. researchgate.net Each conformer would exhibit a slightly different set of vibrational frequencies due to the unique electronic and steric environment in each orientation. This would manifest as the splitting of certain vibrational bands or the appearance of shoulder peaks in the spectrum. However, in standard solid-state (KBr pellet) or solution-phase spectra recorded at room temperature, these subtle differences are often averaged out, resulting in broader, less-defined peaks.
Methyl 3 Amino 4 Aminomethyl Benzoate As a Synthetic Intermediate and Building Block
Precursor in Heterocyclic Chemistry
Synthesis of Nitrogen-Containing Heterocycles
Information on the use of Methyl 3-amino-4-(aminomethyl)benzoate as a precursor for the synthesis of nitrogen-containing heterocycles is not available in the reviewed literature.
Formation of Fused Ring Systems
There is no available information detailing the application of this compound in the formation of fused ring systems.
Scaffold for Complex Molecule Synthesis
Construction of Polyamides and Peptidomimetics
Specific examples of the incorporation of this compound into polyamides or its use in the design of peptidomimetics could not be found in the existing scientific literature.
Incorporation into Macrocyclic Structures
While related aminomethylbenzoate derivatives have been employed in the synthesis of macrocycles, no specific studies detailing the use of this compound for this purpose were identified.
Role in the Synthesis of Boron-Based Compounds
The role of this compound in the synthesis of boron-based compounds is not documented in the available literature.
Application in Polymer Chemistry as a Monomer or Cross-linker
The reactivity of the two amino groups in this compound would likely differ. The aromatic amine is directly attached to the benzene (B151609) ring, making it less basic and less nucleophilic compared to the aminomethyl group, where the amine is separated from the aromatic ring by a methylene group. This difference in reactivity could potentially be exploited to control the polymerization process.
As a Monomer in Polyamide Synthesis:
This compound can theoretically be used as a diamine monomer in condensation polymerization with dicarboxylic acids or their derivatives (like diacid chlorides) to form polyamides. The reaction would involve the formation of amide linkages between the amino groups of this compound and the carboxyl groups of the comonomer. The resulting polyamide would possess a unique structure with pendant methyl ester groups, which could be further modified post-polymerization.
The general reaction scheme for the synthesis of a polyamide using a diacid chloride would be as follows:
n H₂N(CH₂)C₆H₃(NH₂)COOCH₃ + n ClOC-R-COCl → [-HN(CH₂)C₆H₃(NH)CO-R-CO-]ₙ + 2n HCl
The properties of the resulting polyamide, such as its thermal stability, solubility, and mechanical strength, would be influenced by the structure of the dicarboxylic acid used and the specific arrangement of the functional groups on the benzene ring of the this compound monomer.
As a Monomer in Polyimide Synthesis:
Similarly, this compound could serve as a diamine monomer in the synthesis of polyimides. The typical two-step process would involve the reaction of the diamine with a dianhydride to first form a soluble poly(amic acid) precursor. This precursor can then be chemically or thermally treated to undergo cyclodehydration (imidization) to form the final polyimide.
The incorporation of the flexible aminomethyl group and the pendant methyl ester could potentially enhance the solubility and processability of the resulting polyimide, which are often challenges with rigid aromatic polyimides.
As a Cross-linking Agent:
Due to the presence of two amino groups, this compound has the potential to act as a cross-linking agent. In a polymerization reaction where it is used in conjunction with other bifunctional monomers, it can form connections between linear polymer chains, leading to the formation of a three-dimensional polymer network. Cross-linking significantly affects the properties of a polymer, generally increasing its rigidity, thermal stability, and chemical resistance. The extent of cross-linking could be controlled by adjusting the feed ratio of this compound relative to the other monomers.
While the practical application of this compound in polymer chemistry is not yet established in the available literature, its chemical structure provides a strong theoretical basis for its use as a monomer for creating novel polyamides and polyimides with potentially interesting properties, or as a cross-linker to modify the characteristics of existing polymer systems. Further research would be necessary to synthesize and characterize the polymers derived from this specific monomer to validate these potential applications.
Information Scarcity on "this compound" in Advanced Chemical Research
Following a comprehensive search of available scientific literature and databases, it has been determined that there is a significant lack of published research on the chemical compound This compound within the specific, non-clinical advanced research areas of interest. While the compound is available commercially, its application in supramolecular chemistry, as a chemical biology probe, or in analytical chemistry method development does not appear to be documented in accessible scholarly articles or patents.
The initial investigation sought to uncover research related to the compound's use in the design of molecular receptors, the formation of coordination polymers or Metal-Organic Frameworks (MOFs), its development as a fluorescent tag or affinity label, its role in exploring enzymatic inhibition, and its application in new analytical methods. Despite targeted searches for these specific applications, the results were consistently negative.
The search did reveal information on structurally similar compounds, such as other aminobenzoate derivatives, which are actively researched in the fields of supramolecular chemistry and materials science. For instance, aminobenzoic acids are recognized as versatile ligands in the construction of MOFs due to their coordination capabilities through both the amino and carboxylate groups. However, this information pertains to different molecules and not the specific compound of interest.
One patent was identified that includes "this compound" within a broad class of compounds investigated as beta-lactamase inhibitors. This application, however, falls under a clinical or medicinal chemistry focus, which is explicitly outside the scope of the requested non-clinical research areas.
Therefore, due to the absence of specific research data on "this compound" in the requested domains of supramolecular chemistry, chemical biology, and analytical chemistry, it is not possible to provide a detailed article on its advanced applications in these non-clinical fields at this time. Further research and publication in these areas would be necessary to elaborate on the compound's potential roles.
Advanced Applications in Chemical Research Non Clinical Focus
Analytical Chemistry Method Development
Development of Derivatization Reagents for Chromatography
Methyl 3-amino-4-(aminomethyl)benzoate possesses two primary amino groups and a methyl ester functionality, making it a candidate for investigation as a derivatization reagent in chromatography. The presence of two primary amine groups offers potential for reaction with various analytes, enhancing their detectability. In theory, this compound could be utilized in derivatization strategies for analytes that are otherwise difficult to detect or separate.
The primary amino groups on the benzene (B151609) ring are nucleophilic and can react with a variety of functional groups in analyte molecules. This reactivity is the basis for its potential application as a derivatization reagent. Common derivatization reactions involving primary amines include acylation, alkylation, and silylation. These reactions can introduce a chromophore, a fluorophore, or an electroactive moiety into the analyte molecule, thereby improving its detection by UV-Vis, fluorescence, or electrochemical detectors, respectively. nih.govresearchgate.netpsu.edu
For instance, the amino groups of this compound could react with carboxylic acids, acid chlorides, or anhydrides in analyte molecules to form amides. If the parent molecule were designed to contain a fluorescent tag, this reaction would render non-fluorescent carboxylic acids detectable by fluorescence chromatography.
Below is a table summarizing potential derivatization reactions where this compound could theoretically be employed, based on the reactivity of its primary amino groups.
| Derivatization Reaction Type | Target Analyte Functional Group | Potential Reagent Functional Group | Resulting Bond | Potential Chromatographic Application |
| Acylation | Carboxylic Acid, Acid Halide, Anhydride | Primary Amine | Amide | HPLC-UV, HPLC-FLD, GC-FID |
| Schiff Base Formation | Aldehyde, Ketone | Primary Amine | Imine (Schiff Base) | HPLC-UV, LC-MS |
| Isothiocyanate Reaction | Isothiocyanate | Primary Amine | Thiourea | HPLC-UV, LC-MS |
It is important to note that while the chemical structure of this compound suggests these potential applications, extensive research and development would be required to establish it as a viable derivatization reagent. This would involve optimizing reaction conditions, evaluating the stability of the derivatives, and validating analytical methods for specific analytes.
Advanced Sample Preparation Techniques
The chemical structure of this compound also suggests its potential utility in advanced sample preparation techniques, such as solid-phase extraction (SPE). The presence of polar amino groups and a moderately nonpolar benzene ring gives the molecule a mixed-mode character, which could be exploited for selective retention of certain analytes from complex matrices. nih.gov
In one hypothetical application, this compound could be chemically bonded to a solid support, such as silica (B1680970) gel, to create a novel SPE sorbent. The amino groups could act as anion exchangers at low pH or as hydrogen bond donors, while the benzene ring could provide reversed-phase interactions. Such a sorbent could offer unique selectivity for the extraction of acidic or polar analytes.
Furthermore, the bifunctional nature of the molecule, with two primary amines, allows for its potential use as a chemical linker in more sophisticated sample preparation workflows. For example, one amino group could be used to immobilize the molecule onto a surface (e.g., magnetic nanoparticles), while the other amino group could be modified with a specific capture agent (e.g., an antibody or a molecularly imprinted polymer precursor). This would create a highly selective extraction phase for target analytes. nih.gov
The table below outlines some potential applications of this compound in advanced sample preparation.
| Sample Preparation Technique | Potential Role of this compound | Target Analytes | Principle of Interaction |
| Solid-Phase Extraction (SPE) | Component of a mixed-mode sorbent | Acidic compounds, polar analytes | Ion exchange, hydrogen bonding, reversed-phase |
| Solid-Phase Microextraction (SPME) | Coating material on the fiber | Volatile and semi-volatile organic compounds | Adsorption, absorption |
| Molecularly Imprinted Polymers (MIPs) | Functional monomer | Specific target molecule | Shape-selective binding |
| Magnetic Solid-Phase Extraction (MSPE) | Linker for immobilization on magnetic nanoparticles | Biomolecules, environmental pollutants | Covalent bonding, affinity capture |
These proposed applications are based on the known principles of sample preparation and the chemical properties inferred from the structure of this compound. Experimental validation would be necessary to confirm the feasibility and efficacy of these approaches.
Future Research Directions for Methyl 3 Amino 4 Aminomethyl Benzoate
Exploration of Novel Catalytic Transformations
The unique electronic and structural features of Methyl 3-amino-4-(aminomethyl)benzoate, possessing both a nucleophilic aromatic amine and a more basic benzylic amine, make it an intriguing subject for the field of catalysis. Future research could explore its potential both as a substrate in novel catalytic reactions and as a ligand or organocatalyst itself.
Given its bifunctional nature, the compound could serve as a precursor in transition-metal-catalyzed cross-coupling reactions. The distinct reactivity of the two amino groups could be exploited for selective functionalization. For instance, the aromatic amine could undergo palladium-catalyzed C-N bond formation, while the benzylic amine is protected, or vice-versa. This selective catalysis would open pathways to complex substituted diamines.
Furthermore, the molecule itself could act as a bifunctional organocatalyst. The combination of a Lewis basic amine site and a hydrogen-bond-donating amine could facilitate synergistic activation of substrates. rsc.orgrsc.org Research into its efficacy in asymmetric reactions, such as aldol (B89426) or Mannich reactions, could be a fruitful avenue. mdpi.com The proximity of the two amine groups might enable cooperative catalysis, a highly sought-after feature in modern catalyst design.
| Potential Catalytic Role | Proposed Reaction Type | Key Functional Groups Involved | Anticipated Outcome |
| Substrate | Selective C-N Cross-Coupling | Aromatic Amine, Benzylic Amine | Controlled synthesis of complex diamines |
| Substrate | Directed C-H Activation | Aromatic Amine, Ester Group | Functionalization of the benzene (B151609) ring |
| Organocatalyst | Asymmetric Aldol Reaction | Aromatic Amine, Benzylic Amine | Enantioselective synthesis of β-hydroxy ketones |
| Ligand | Transition Metal Catalysis | Both Amine Groups | Formation of novel metal complexes with unique catalytic properties |
Development of Advanced Synthetic Strategies for Complex Analogues
The development of advanced synthetic methodologies is crucial for expanding the chemical space around the this compound core. Future work should focus on creating a diverse library of analogues with varied electronic and steric properties.
Strategies could involve the selective derivatization of the amine and ester functionalities. For example, the aromatic amine could be transformed into various heterocycles, while the benzylic amine could be acylated or alkylated. nih.govmdpi.com The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other esters, further diversifying the molecular architecture. nih.gov
Modern synthetic techniques like flow chemistry could be employed for the safe and efficient production of these analogues, particularly for reactions involving hazardous intermediates. Multi-component reactions, where three or more reactants combine in a single step, could also provide rapid access to complex derivatives from this versatile building block. nih.gov
Integration into Hybrid Materials Science
Organic-inorganic hybrid materials offer a unique combination of properties derived from their distinct components. nih.govrsc.org The rigid aromatic structure and multiple functional groups of this compound make it an excellent candidate for an organic linker in the synthesis of novel hybrid materials. rsc.org
One promising area is its use in the creation of Metal-Organic Frameworks (MOFs). The two amine groups could coordinate with metal centers to form porous, crystalline structures. These MOFs could have applications in gas storage, separation, and heterogeneous catalysis. The ester functionality could be post-synthetically modified to introduce additional properties into the framework.
Another avenue is the integration of this compound into polymers and thin films through techniques like Molecular Layer Deposition (MLD). rsc.org As a bifunctional monomer, it could react with inorganic precursors to create highly uniform, conformal hybrid films. rsc.org Such materials could find applications in electronics, coatings, and membrane technology. The ability of both amine groups to bind to surfaces like alumina (B75360) could lead to self-assembled, upright molecular configurations, resulting in thicker and more flexible films. rsc.org
Deeper Elucidation of Stereochemical Control in Reactions
Stereochemistry is a cornerstone of modern organic synthesis, profoundly influencing a molecule's biological activity and material properties. nih.govmasterorganicchemistry.com While this compound is achiral, its derivatives can possess stereogenic centers. Future research should aim to develop stereoselective reactions involving this scaffold.
A key focus could be the enantioselective functionalization of the benzylic amine or reactions at the carbon atom of the aminomethyl group. The use of chiral catalysts, whether they are transition metal complexes or organocatalysts, could induce asymmetry and lead to the preferential formation of one enantiomer over the other. researchgate.net A reaction that is stereoselective yields predominantly one stereoisomer out of several possibilities. youtube.comyoutube.com A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.comyoutube.com
Investigating the influence of the existing functional groups on the stereochemical outcome of reactions at other sites will be crucial. For example, the aromatic amino group could direct a metal catalyst to one face of the molecule, thereby controlling the stereochemistry of a reaction at the benzylic position. Understanding these directing effects is fundamental to designing highly selective synthetic routes.
Computational Design of Next-Generation Derivatives with Tailored Reactivity
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before their synthesis, accelerating the discovery process. scirp.org Future research on this compound should leverage computational methods to design next-generation derivatives with precisely tailored reactivity.
Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule and predict how different substituents on the aromatic ring would affect the nucleophilicity and basicity of the two amine groups. rsc.orgrajpub.com This in-silico screening can identify promising candidates for specific applications. For example, electron-withdrawing groups could enhance the acidity of the N-H protons, while electron-donating groups would increase the amines' nucleophilicity. sciencepublishinggroup.comajpchem.org
Molecular dynamics simulations could also be used to study how derivatives of this molecule interact with biological targets or how they self-assemble in the formation of materials. This computational insight can guide the rational design of molecules with optimized properties, whether for pharmaceutical applications or advanced materials, saving significant time and resources in the laboratory. nih.gov
| Computational Method | Research Goal | Predicted Property | Potential Application |
| Density Functional Theory (DFT) | Design of novel catalysts | HOMO-LUMO gap, charge distribution | Tailoring catalytic activity |
| Quantum Theory of Atoms in Molecules (QTAIM) | Understanding non-covalent interactions | Hydrogen bond strength | Design of self-assembling materials |
| Molecular Docking | Screening for biological activity | Binding affinity to protein targets | Drug discovery |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating structure with function | Biological activity, toxicity | Development of safer, more effective compounds |
Q & A
Q. What are the standard synthetic methodologies for preparing Methyl 3-amino-4-(aminomethyl)benzoate, and how can reaction conditions be optimized for purity?
The synthesis typically involves multi-step reactions starting from substituted benzoic acid derivatives. For example, condensation of methyl 3-amino-4-hydroxybenzoate with aminomethylating agents under reflux (e.g., 45°C for 1 hour) can yield the target compound . Optimization includes controlling stoichiometric ratios, using inert atmospheres, and purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography . Reaction progress should be monitored via TLC, and pH adjustments during workup can minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- 1H/13C NMR : Aromatic protons appear at δ 6.5–8.0 ppm, while aminomethyl protons resonate at δ 3.0–4.0 ppm .
- FT-IR : N-H stretches (3300–3500 cm⁻¹) and ester C=O (~1700 cm⁻¹) confirm functional groups .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 167.16 for similar esters ) validate molecular weight.
Q. What purification techniques are recommended for isolating this compound?
Recrystallization using ethanol/water or ethyl acetate/hexane mixtures is common . Solvent polarity impacts crystal purity; slow crystallization in DCM/hexane reduces impurities. Centrifugal partition chromatography (CPC) or preparative HPLC resolves complex mixtures . Melting point analysis (sharp mp ≈160°C) indicates purity .
Q. What are the stability considerations for storing this compound?
Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis or oxidation. Desiccants mitigate moisture-induced degradation. Periodic HPLC analysis monitors long-term stability .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR peaks) for this compound?
Contradictions may arise from impurities or structural isomers. Cross-validate with 2D NMR (e.g., COSY, HSQC) to confirm connectivity and high-resolution MS for exact mass. Computational modeling (DFT-predicted spectra) and comparison to analogous compounds (e.g., methyl 3-amino-4-nitrobenzoate ) clarify substituent effects.
Q. What strategies improve regioselective functionalization of this compound?
Competing reactivity at amino and aminomethyl groups requires protective groups (e.g., Boc for primary amines). Sterically hindered reagents or ortho-directing esters enhance regiocontrol, as seen in triazine-based syntheses . Intermediate characterization via LC-MS ensures correct functionalization .
Q. How can low crystallinity issues complicating X-ray analysis be addressed?
Use crystal engineering techniques:
Q. How are degradation pathways of this compound elucidated under environmental stress?
Conduct accelerated degradation studies (e.g., UV exposure, oxidative/reductive conditions). LC-MS/MS identifies degradation products (e.g., hydrolyzed benzoic acids). Isotopic labeling (e.g., D2O) traces reaction mechanisms, and kinetic models (Arrhenius plots) predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
